N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(11-6-2-1-3-7-11)16-15-10-12-8-4-5-9-13(12)17(19)20/h1-10H,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEVPNAXTCGIAC-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28123-75-3 | |
| Record name | NSC148178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Derivative Design of N E 2 Nitrophenyl Methylidene Benzohydrazide
Established Synthetic Pathways to N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
The creation of the characteristic hydrazone linkage in this compound is predominantly achieved through a well-established condensation reaction. However, advancements in synthetic chemistry have introduced more efficient and environmentally benign methodologies.
Condensation Reactions Utilizing Benzohydrazide (B10538) and 2-Nitrobenzaldehyde
The most fundamental and widely employed method for synthesizing this compound is the acid-catalyzed condensation reaction between benzohydrazide and 2-nitrobenzaldehyde. derpharmachemica.com This reaction involves the nucleophilic attack of the primary amine group of benzohydrazide on the carbonyl carbon of 2-nitrobenzaldehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.
A variety of solvents can be employed for this reaction, with ethanol being a common choice. The reaction is typically carried out under reflux conditions to ensure completion. bibliotekanauki.pl For instance, a general procedure involves dissolving equimolar amounts of benzohydrazide and 2-nitrobenzaldehyde in ethanol, followed by the addition of a catalytic amount of a strong acid, such as concentrated hydrochloric acid. derpharmachemica.com The reaction mixture is then stirred at an elevated temperature for a period of time, after which the product precipitates and can be isolated by filtration.
In a specific example of a closely related derivative, N′-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide was synthesized from the corresponding substituted benzohydrazide and 2-nitrobenzaldehyde. This reaction, carried out in ethanol under reflux, yielded the product in high purity (99.39%) with a notable yield of 96.3%. mdpi.com This demonstrates the efficiency of the condensation reaction for this class of compounds. Nuclear Overhauser effect (NOE) spectra have been used to confirm that the E isomer is the predominantly formed product in these types of reactions. mdpi.com
Optimization Strategies for Reaction Conditions and Yield Enhancement
To improve the efficiency and yield of the condensation reaction, various optimization strategies can be implemented. These strategies focus on key reaction parameters such as the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: While strong mineral acids like HCl are effective, other catalysts can also be employed. The use of solid acid catalysts can simplify the work-up procedure and may lead to higher yields and purity. The optimal catalyst loading is a critical factor; for instance, in the synthesis of other heterocyclic compounds, catalyst concentrations are often optimized to achieve the best results.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol are commonly used as they facilitate the dissolution of the reactants and the stabilization of the transition state. However, in some cases, solvent-free conditions have been shown to be highly effective, particularly in microwave-assisted synthesis, leading to shorter reaction times and cleaner product formation.
Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. Optimization involves finding the ideal balance to maximize the yield of the desired product in the shortest possible time. For example, in the synthesis of various benzohydrazide derivatives, reactions are often refluxed for several hours to ensure completion. nih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. mdpi.com
A systematic approach to optimization involves varying one parameter at a time while keeping others constant to determine its effect on the yield and purity of this compound.
Mechanochemical and Microwave-Assisted Synthesis Approaches
In line with the principles of green chemistry, mechanochemical and microwave-assisted synthesis methods have emerged as powerful alternatives to conventional heating. These techniques often lead to significantly reduced reaction times, increased yields, and a reduction in the use of hazardous solvents.
Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, such as grinding or milling, to initiate and sustain chemical reactions. The high energy input from milling can overcome activation barriers and promote reactions between solid-state reactants. For the synthesis of hydrazones, mechanochemical methods have been shown to be highly efficient, often resulting in quantitative yields in a much shorter time frame compared to solution-based methods. beilstein-journals.orgresearchgate.net This approach eliminates the need for bulk solvents, reducing waste and simplifying product isolation.
Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted in organic synthesis due to its ability to rapidly and efficiently heat reaction mixtures. sphinxsai.com This localized and uniform heating can dramatically accelerate reaction rates. In the synthesis of benzohydrazide derivatives, microwave-assisted methods have been shown to reduce reaction times from hours to minutes, while simultaneously improving product yields. nih.govhilarispublisher.com For example, a comparative study on the synthesis of various benzohydrazide derivatives demonstrated that microwave irradiation for 2-6 minutes could produce yields comparable to or higher than those obtained after 2-4 hours of conventional refluxing. hilarispublisher.com Solvent-free microwave-assisted synthesis is a particularly attractive green chemistry approach that has been successfully applied to the synthesis of hydrazones, offering high yields in a matter of minutes.
| Synthesis Method | Typical Reaction Time | Typical Yield | Solvent Usage | Reference |
| Conventional Heating | 2-15 hours | Moderate to High | Typically requires solvents | sphinxsai.com |
| Microwave-Assisted | 2-10 minutes | High to Excellent | Can be solvent-free | nih.govhilarispublisher.com |
| Mechanochemical | Minutes to Hours | High to Quantitative | Solvent-free | beilstein-journals.orgresearchgate.net |
Systematic Preparation of Substituted this compound Analogues
The systematic preparation of analogues of this compound through the strategic introduction of various substituents on the aromatic rings is a key strategy in medicinal chemistry for modulating the compound's properties.
Strategic Incorporation of Electron-Donating and Electron-Withdrawing Substituents
The electronic properties of the benzohydrazide and 2-nitrobenzaldehyde moieties can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto their respective phenyl rings.
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) increase the electron density of the aromatic ring. When attached to the benzohydrazide ring, EDGs can enhance the nucleophilicity of the hydrazide nitrogen, potentially accelerating the condensation reaction. Conversely, when present on the 2-nitrobenzaldehyde ring, they can decrease the electrophilicity of the carbonyl carbon.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), chloro (-Cl), and bromo (-Br) decrease the electron density of the aromatic ring. Attaching EWGs to the benzohydrazide ring can reduce the nucleophilicity of the hydrazide, potentially slowing down the reaction. However, their presence on the 2-nitrobenzaldehyde ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus potentially increasing the reaction rate.
The synthesis of these substituted analogues follows the same general condensation pathway, where a substituted benzohydrazide is reacted with a substituted 2-nitrobenzaldehyde, or vice versa. For example, the synthesis of 2‐bromo‐5‐methoxy‐N′‐[(E)‐(2‐nitrophenyl)methylene]benzohydrazide involves the reaction of 2-bromo-5-methoxybenzohydrazide with 2-nitrobenzaldehyde, demonstrating the incorporation of both an EWG (bromo) and an EDG (methoxy) on the benzohydrazide moiety. scispace.com
Impact of Substituent Variation on Synthetic Efficiency and Product Isomerism
The nature and position of substituents on the aromatic rings can have a profound impact on the efficiency of the synthesis and the isomeric outcome of the reaction.
Synthetic Efficiency: The presence of strong electron-withdrawing groups on the benzaldehyde ring generally leads to higher yields in the condensation reaction due to the increased electrophilicity of the carbonyl carbon. For instance, the synthesis of N′-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, which features a strong electron-withdrawing nitro group on the benzaldehyde ring, proceeds with a very high yield of 96.3%. mdpi.com Conversely, electron-donating groups on the benzaldehyde ring might decrease the reaction rate and yield. The electronic nature of the substituents on the benzohydrazide ring also plays a role, with electron-donating groups generally favoring the reaction.
Product Isomerism: The C=N double bond in hydrazones can exist as either E or Z isomers. In the case of this compound and its analogues, the E isomer is generally the thermodynamically more stable and, therefore, the predominant product. mdpi.com This is due to reduced steric hindrance between the bulky substituents on the carbon and nitrogen atoms of the imine bond. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and specifically Nuclear Overhauser Effect (NOE) experiments, are crucial for confirming the stereochemistry of the final product. mdpi.com While the E isomer is typically favored, the nature of the substituents and the reaction conditions could potentially influence the E/Z ratio, although significant formation of the Z isomer is not commonly reported for this class of compounds under standard synthetic conditions.
| Substituent on Benzaldehyde Ring | Substituent on Benzohydrazide Ring | Expected Impact on Yield | Predominant Isomer | Reference |
| 2-Nitro (EWG) | 4-Tosyloxy (EWG) | High (96.3%) | E | mdpi.com |
| 2-Nitro (EWG) | 2-Bromo, 5-Methoxy (EWG, EDG) | - | E | scispace.com |
| Various EDGs and EWGs | Various EDGs and EWGs | Varies | E | semanticscholar.orgderpharmachemica.com |
Mechanistic Investigations of the Hydrazone Formation Reaction
The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of benzohydrazide on the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate. This step is typically fast.
The second step involves the elimination of a water molecule from the tetrahedral intermediate to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of this tetrahedral intermediate to yield the hydrazone and water is generally the rate-limiting step of the reaction.
The reaction rate and equilibrium are significantly influenced by the pH of the medium. Acid catalysis is a common feature in hydrazone formation. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and thus accelerating the initial nucleophilic attack by the hydrazide. The acid also facilitates the dehydration step by protonating the hydroxyl group of the tetrahedral intermediate, converting it into a better leaving group (water).
The electronic nature of the substituents on both the aldehyde and the hydrazide plays a crucial role in the reaction kinetics. Electron-withdrawing groups on the aldehyde, such as the 2-nitro group in 2-nitrobenzaldehyde, generally increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Studies on substituted benzaldehydes have shown that electron-deficient aldehydes react faster than electron-rich ones. For instance, 4-nitrobenzaldehyde reacts approximately 4.5 times faster than 4-methoxybenzaldehyde. A Hammett plot for the acid-catalyzed reaction of benzaldehydes with semicarbazide at pH 1.75 yielded a ρ value of 0.91, indicating that the reaction is favored by electron-withdrawing substituents.
The presence of the nitro group at the ortho position in 2-nitrobenzaldehyde may also introduce steric effects and the potential for intramolecular interactions that can influence the reaction rate and the stability of the intermediates and transition states. It has been noted that ortho-substitution in benzaldehydes can sometimes lead to an acceleration of hydrazone formation. This can be due to intramolecular catalysis, where the ortho-substituent facilitates proton transfer during the reaction. For example, carbonyl compounds with neighboring acid/base groups have been shown to form hydrazones at accelerated rates due to intramolecular proton transfer assisting in the breakdown of the tetrahedral intermediate.
While specific kinetic data for the formation of this compound is not extensively available, the general principles of hydrazone formation provide a solid framework for understanding its mechanism. The reaction is expected to be acid-catalyzed, with the dehydration of the tetrahedral intermediate being the rate-determining step under neutral or mildly acidic conditions. The electron-withdrawing nature of the 2-nitro group is anticipated to enhance the reactivity of the aldehyde component.
Key Mechanistic Steps:
Protonation of the Aldehyde (Acid-Catalyzed): The carbonyl oxygen of 2-nitrobenzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The primary amine nitrogen of benzohydrazide attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Formation of Tetrahedral Intermediate: A neutral tetrahedral intermediate (carbinolamine) is formed.
Protonation of the Hydroxyl Group: The hydroxyl group of the intermediate is protonated by an acid catalyst.
Dehydration: The protonated hydroxyl group leaves as a water molecule, and the nitrogen lone pair forms a double bond with the carbon, leading to a resonance-stabilized cation.
Deprotonation: A base (e.g., water) removes a proton from the nitrogen to yield the final hydrazone product.
Interactive Data Table: Factors Influencing Hydrazone Formation Rate
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| pH | Optimal rate typically in mildly acidic conditions (pH 4-6) | Balances the need for carbonyl activation (protonation) against the deactivation of the nucleophile (protonation of the hydrazide). |
| Acid Catalysis | Increases the rate | Protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the dehydration of the tetrahedral intermediate. |
| Electron-withdrawing groups on Aldehyde | Increases the rate | Enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |
| Electron-donating groups on Aldehyde | Decreases the rate | Reduces the electrophilicity of the carbonyl carbon. |
| Neighboring functional groups | Can increase the rate | May provide intramolecular catalysis by facilitating proton transfer during the rate-determining dehydration step. |
Advanced Structural Characterization and Conformational Analysis of N E 2 Nitrophenyl Methylidene Benzohydrazide
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. The crystal structure of the title compound, N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide, has been determined to be in the monoclinic space group P2₁/c. This analysis reveals the intricate details of its molecular conformation and the non-covalent interactions that govern its supramolecular assembly.
Analysis of Molecular Conformation, Torsion Angles, and Planarity
The molecular conformation of this compound is characterized by a non-planar arrangement. The molecule adopts an E configuration about the C=N double bond of the azomethine group, a common feature for hydrazone derivatives.
The non-planarity of the molecule is quantified by the dihedral angle between the two aromatic rings. The benzoyl and the 2-nitrophenyl rings are twisted with respect to each other, with a dihedral angle of 48.1 (1)°. This significant twist is a result of steric hindrance between the ortho-nitro group and the hydrazone linkage. The nitro group itself is also twisted out of the plane of its attached benzene (B151609) ring by 18.2 (2)°.
The central hydrazone bridge is not perfectly planar. Key torsion angles that define the conformation of the molecular backbone include:
C8—N3—N2—C7 = 176.8 (2)°
O1—C7—N2—N3 = 177.0 (2)°
N2—C7—C1—C6 = -26.5 (3)°
Elucidation of Intra- and Intermolecular Hydrogen Bonding Networks
The crystal packing of this compound is primarily stabilized by intermolecular hydrogen bonds. There are no intramolecular hydrogen bonds present in the structure. The key interaction is a classic N—H···O hydrogen bond formed between the amide proton (N—H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule.
This interaction links the molecules into chains extending along the crystallographic c-axis. The geometry of this hydrogen bond is characterized by a D-H···A distance and angle that signify a moderately strong interaction, which is crucial for the formation of the primary supramolecular motif.
Crystallographic Polymorphism and Supramolecular Architecture
Based on the available scientific literature, there have been no reported polymorphs for this compound. The compound has been consistently crystallized in the monoclinic P2₁/c space group.
The supramolecular architecture is a direct consequence of the interplay between the intermolecular forces. The N—H···O hydrogen bonds generate one-dimensional chains as the primary structural motif. These chains are then arranged in a parallel fashion, where they are further stabilized by the aforementioned weak π-π stacking interactions. This combination of directional hydrogen bonding and weaker, non-directional stacking forces results in a stable, three-dimensional crystalline lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
Detailed Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments and Correlation with Electronic Structure
Detailed experimental ¹H and ¹³C NMR data for this compound have been reported, typically using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The chemical shifts provide a map of the electronic environment within the molecule.
The ¹H NMR spectrum shows distinct signals for the amide proton, the azomethine proton, and the aromatic protons of the two phenyl rings. The amide proton (CONH) typically appears as a singlet at the most downfield position, around 12.19 ppm, due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding with the solvent. The azomethine proton (-N=CH-) also presents as a singlet, usually found between 8.5 and 8.9 ppm. Its chemical shift is influenced by the E configuration and the electronic nature of the attached nitrophenyl ring.
The aromatic protons appear in the range of 7.5 to 8.2 ppm. The protons of the 2-nitrophenyl ring are particularly affected by the strong electron-withdrawing and anisotropic effects of the ortho-nitro group, leading to a complex splitting pattern and dispersion of their chemical shifts.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is typically observed around 162-164 ppm. The azomethine carbon (C=N) resonates in the region of 140-148 ppm. The aromatic carbons show a range of chemical shifts influenced by their position relative to the substituents (the amide linkage on one ring and the nitro-substituted azomethine on the other). The presence of the electron-withdrawing nitro group causes the attached carbon (C-NO₂) to be shifted downfield, while also influencing the shifts of the other carbons in that ring.
The correlation between the observed chemical shifts and the electronic structure is clear. Electron-withdrawing groups, such as the carbonyl and nitro functionalities, deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating effects would shift signals to lower chemical shifts (upfield). The specific positions and splitting patterns in both ¹H and ¹³C NMR spectra are consistent with the proposed molecular structure confirmed by X-ray diffraction.
Proton (¹H) NMR Chemical Shifts (DMSO-d₆, 400 MHz) Data is based on a closely related structure, N′-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, and is presented for illustrative purposes of the expected chemical shifts for the (2-nitrophenyl)methylidene moiety.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| CONH | ~12.19 | s |
| N=CH | ~8.54 | s |
| Ar-H (H6'') | ~8.11-8.12 | d, J = 7.2 |
| Ar-H (H3'') | ~8.05-8.07 | d, J = 8.0 |
| Ar-H (H5'') | ~7.78-7.81 | t, J = 7.6 |
| Ar-H (H4'') | ~7.65-7.68 | t, J = 7.6 |
| Ar-H (Benzoyl) | 7.50-8.00 | m |
(Note: " corresponds to the 2-nitrophenyl ring)
Carbon (¹³C) NMR Chemical Shifts (DMSO-d₆) Specific assigned data for the title compound is not available in the cited literature. The table below indicates typical chemical shift ranges for the key functional groups based on related benzohydrazide (B10538) structures.
| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |
| C =O | 162 - 164 |
| N=C H | 140 - 148 |
| Ar-C (C-NO₂) | 147 - 149 |
| Ar-C | 124 - 134 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed insights into its connectivity and stereochemistry. Techniques such as COSY, HSQC, HMBC, and NOESY are employed to map the complex network of scalar and dipolar couplings within the molecule.
Correlation Spectroscopy (COSY) is utilized to identify proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the benzoyl and the 2-nitrophenyl rings, allowing for the assignment of protons within each spin system. For instance, the proton ortho to the nitro group would show a correlation to the adjacent meta proton, which in turn would couple to the next proton in the sequence.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons. researchgate.netyoutube.com Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, directly linking the chemical shifts of the proton and the carbon atom. researchgate.netyoutube.com This is crucial for assigning the carbons of the two distinct aromatic rings and the azomethine (-CH=N-) carbon.
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). youtube.com This technique is vital for establishing the connectivity between different molecular fragments. Key HMBC correlations for this molecule would include:
The N-H proton correlating to the carbonyl carbon (C=O).
The azomethine proton (-CH=N-) correlating to carbons of the 2-nitrophenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the stereochemistry by identifying protons that are close in space. researchgate.net For this compound, the most significant NOESY correlation would be between the azomethine proton (-CH=N-) and the ortho proton on the 2-nitrophenyl ring. This spatial proximity confirms the (E)-configuration around the C=N double bond, which is the thermodynamically more stable and commonly isolated isomer for N-acylhydrazones. mdpi.comnih.gov
| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |
|---|---|---|---|
| COSY | ¹H - ¹H | Identifies adjacent protons | Correlations between ortho, meta, and para protons on each aromatic ring. |
| HSQC | ¹H - ¹³C (1-bond) | Assigns carbons directly bonded to protons | Cross-peaks for each aromatic C-H and the azomethine C-H. |
| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes connectivity across functional groups | N-H to C=O; -CH=N- to 2-nitrophenyl carbons; C=O to benzoyl protons. |
| NOESY | ¹H - ¹H (through space) | Determines stereochemistry and conformation | Azomethine proton (-CH=N-) to ortho proton of the 2-nitrophenyl ring, confirming E-isomer. |
Conformational Dynamics and Tautomerism Probed by Variable Temperature NMR (if applicable)
N-acylhydrazones like this compound can exhibit complex conformational dynamics in solution. Due to restricted rotation around the N-N and N-C bonds, they can exist as a mixture of conformers. semanticscholar.org Specifically, rotation around the N-N amide bond leads to the presence of synperiplanar and antiperiplanar conformers. semanticscholar.org In polar aprotic solvents like DMSO-d6, it is common to observe both conformers at room temperature, often in a ratio where the synperiplanar form predominates. semanticscholar.org This conformational heterogeneity results in the duplication of signals in both ¹H and ¹³C NMR spectra for protons and carbons near the hydrazone moiety, such as the N-H proton and the carbonyl carbon.
Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic processes. By recording NMR spectra at different temperatures, the rate of interconversion between conformers can be monitored. As the temperature is increased, the rate of rotation around the N-N bond increases. If the exchange rate becomes fast on the NMR timescale, the separate signals for the two conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a higher temperature. Analysis of the line shapes at different temperatures can provide quantitative data on the energy barrier to rotation.
Furthermore, hydrazones can potentially exist in tautomeric forms, such as the keto-enol or amide-imidol tautomers. While the amide (keto) form is generally predominant for N-acylhydrazones, VT-NMR can be used to investigate the presence of minor tautomers and the thermodynamics of their equilibrium. rsc.orgresearchgate.net For this compound, the amide form is expected to be overwhelmingly stable.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides crucial information about the functional groups and bonding characteristics of this compound. The spectra are characterized by specific absorption bands corresponding to the vibrational modes of the molecule's constituent parts.
Characteristic Vibrational Modes of the Hydrazone Moiety (C=N, N-H, C=O)
The hydrazone moiety (-C(=O)-NH-N=CH-) gives rise to several characteristic and intense vibrational bands that are key to its identification.
N-H Stretching: The stretching vibration of the N-H bond of the amide group typically appears as a sharp to moderately broad band in the region of 3160–3300 cm⁻¹. semanticscholar.org Its position can be influenced by hydrogen bonding.
C=O Stretching (Amide I): The carbonyl group (C=O) stretching vibration, often referred to as the Amide I band, is one of the most intense absorptions in the IR spectrum. For N-acylhydrazones, it is typically observed in the range of 1640–1680 cm⁻¹. semanticscholar.orgbeilstein-journals.org The exact frequency is sensitive to substituent effects and hydrogen bonding.
C=N Stretching: The stretching vibration of the imine or azomethine group (C=N) appears in the region of 1550–1625 cm⁻¹. semanticscholar.orgbeilstein-journals.org This band confirms the presence of the hydrazone linkage.
N-H Bending (Amide II): This mode, resulting from a coupling of N-H in-plane bending and C-N stretching, is found between 1580 and 1615 cm⁻¹. semanticscholar.org
N-N Stretching: The stretching of the nitrogen-nitrogen single bond gives rise to a weaker absorption, typically located in the 990–1100 cm⁻¹ range. beilstein-journals.org
Analysis of Aromatic Ring Vibrations and Nitro Group Signatures
The molecule contains two substituted aromatic rings, each with its own set of characteristic vibrations.
Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹, typically in the 3030–3100 cm⁻¹ region.
Aromatic C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds within the aromatic rings are observed as a series of bands in the 1450–1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690–900 cm⁻¹ range and are indicative of the substitution pattern of the rings.
The nitro group (-NO₂) provides two very strong and characteristic absorption bands:
Asymmetric NO₂ Stretching (νas): This is a strong band typically found between 1500 and 1560 cm⁻¹. beilstein-journals.org
Symmetric NO₂ Stretching (νsym): This is another strong band, appearing at a lower frequency, generally in the 1330–1370 cm⁻¹ range. beilstein-journals.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Amide (-NH-) | 3160 - 3300 | Medium |
| Aromatic C-H Stretch | Ar-H | 3030 - 3100 | Weak to Medium |
| C=O Stretch (Amide I) | Amide (-C=O) | 1640 - 1680 | Strong |
| C=N Stretch | Azomethine (-CH=N-) | 1550 - 1625 | Medium to Strong |
| Aromatic C=C Stretch | Ar-C=C | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |
| N-N Stretch | Hydrazone (-N-N-) | 990 - 1100 | Weak to Medium |
Correlation of Experimental Spectra with Theoretical Predictions
To achieve a more profound understanding of the vibrational modes, experimental FTIR and Raman spectra are often correlated with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT), often using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is a common method for this purpose. mdpi.com
The computational approach involves first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated at this optimized geometry. The calculated frequencies are typically harmonic, whereas experimental frequencies are anharmonic, leading to a systematic overestimation of the theoretical values. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP). researchgate.net
This correlative approach allows for a definitive assignment of each experimental band to a specific vibrational mode of the molecule. It can also help to resolve ambiguities in spectral regions where multiple bands overlap and to understand the nature of complex vibrational couplings. beilstein-journals.org
High-Resolution Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight and elemental formula of this compound. Using an electrospray ionization (ESI) source, the compound is typically observed as the protonated molecular ion, [M+H]⁺. mdpi.com For C₁₄H₁₁N₃O₃, the calculated monoisotopic mass of the neutral molecule is 269.0800, and HRMS would be expected to find the [M+H]⁺ ion at m/z 269.0873, confirming the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, providing further structural confirmation. The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds, primarily the amide and N-N bonds. researchgate.netnih.gov
A plausible fragmentation pathway for the [M+H]⁺ ion would involve:
Cleavage of the N-N bond: This is a common fragmentation for hydrazones, which can lead to the formation of the benzoyl cation at m/z 105 and the [(E)-(2-nitrophenyl)methylidene]amine radical cation at m/z 164. The benzoyl cation is a particularly stable and abundant fragment for benzoyl derivatives. mdpi.com
Cleavage of the Amide C-N bond: This cleavage would result in the formation of the benzoyl cation (m/z 105) and the corresponding neutral fragment.
Loss of Nitro Group Components: The nitroaromatic ring can undergo characteristic fragmentations, including the loss of NO (m/z 30) or NO₂ (m/z 46).
Further Fragmentation: The benzoyl cation (m/z 105) can subsequently lose carbon monoxide (CO) to form the phenyl cation at m/z 77. mdpi.com
| m/z (Monoisotopic) | Proposed Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 269.0873 | [C₁₄H₁₂N₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 164.0604 | [C₇H₇N₂O₂]⁺ | [(2-nitrophenyl)methylidene]amine fragment |
| 105.0335 | [C₇H₅O]⁺ | Benzoyl cation |
| 77.0386 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from m/z 105) |
Coordination Chemistry and Metal Complexation of N E 2 Nitrophenyl Methylidene Benzohydrazide
Ligational Properties and Metal Ion Chelation
The ability of N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide to act as a chelating agent is rooted in its molecular structure, which features multiple potential donor atoms. This allows it to bind to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate.
This compound possesses two primary donor sites that are crucial for metal coordination: the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the azomethine group (C=N). This allows the ligand to act as a bidentate agent.
Coordination typically occurs in one of two ways, depending on the reaction conditions and the nature of the metal ion. The ligand can coordinate in its neutral keto form or, following deprotonation of the amide (-CONH-) proton, in its anionic enol form.
Keto Form: In the neutral keto form, the ligand coordinates to the metal ion through the carbonyl oxygen and the azomethine nitrogen. This mode of coordination is common in complexes where the ligand remains neutral.
Enol Form: Under certain conditions, often basic, the ligand can undergo tautomerization to its enol form (-C(OH)=N-). The proton from the hydroxyl group is lost, and the ligand coordinates as an anion through the enolic oxygen and the azomethine nitrogen. Spectroscopic evidence, such as the shift of the C=O stretching frequency in IR spectra, helps to determine the coordination mode.
In many documented cases involving similar benzohydrazide (B10538) ligands, coordination occurs via the carbonyl oxygen and azomethine nitrogen, confirming its typical behavior as a bidentate ligand. mdpi.comresearchgate.net
The presence of a 2-nitrophenyl group on the methylidene portion of the ligand has a significant electronic influence on its coordination properties. The nitro group (-NO₂) is a strong electron-withdrawing group. This property affects the ligand in several ways:
Increased Acidity: The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton of the hydrazide moiety. nih.gov This facilitates the deprotonation and subsequent coordination in the enol form.
Modified Electron Density: The nitro group reduces the electron density on the azomethine nitrogen atom. This modification can influence the strength and nature of the coordinate bond formed with the metal ion. nih.govnih.gov
Catalytic Applications of this compound Metal Complexes
Following a comprehensive review of available scientific literature, there is currently no specific research detailing the catalytic applications of metal complexes derived from this compound. While the broader class of Schiff base hydrazones and their metal complexes are recognized for their potential in catalysis, dedicated studies on this particular compound are not present in the reviewed sources.
Electronic Properties and Spectroscopic Behavior of N E 2 Nitrophenyl Methylidene Benzohydrazide
UV-Visible Absorption and Emission Spectroscopy
The UV-Visible absorption spectrum of N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is characterized by absorption bands corresponding to various electronic transitions within the molecule.
The electronic spectrum of this compound arises from transitions involving non-bonding (n) and pi (π) molecular orbitals. The primary electronic transitions observed are of the n→π* and π→π* type.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in the molecule, involving the two aromatic rings and the hydrazone bridge, these transitions are typically intense and occur at lower wavelengths (higher energy). For similar benzohydrazide (B10538) derivatives, these transitions are often observed in the range of 250-350 nm samipubco.comresearchgate.net. The presence of the nitro group can influence the position and intensity of these bands.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (primarily from the lone pairs of the nitrogen and oxygen atoms of the hydrazone moiety) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths (lower energy). For analogous aromatic hydrazones, n→π* transitions are often observed as a shoulder or a distinct band at wavelengths above 350 nm.
The specific absorption maxima (λmax) are influenced by the electronic effects of the substituents on the aromatic rings. The electron-withdrawing nitro group on the phenyl ring can cause a bathochromic (red) shift of the π→π* bands due to the extension of the conjugated system.
Table 1: Representative Electronic Transitions for Similar Aromatic Hydrazone Structures
| Compound Type | Transition | Approximate λmax (nm) |
|---|---|---|
| Aromatic Hydrazones | π→π* | 280 - 350 |
| n→π* | 350 - 400 | |
| Nitroaromatic Hydrazones | π→π* | 300 - 380 |
| n→π* | > 380 |
Note: The data in this table is generalized from various sources on aromatic and nitroaromatic hydrazones and serves as an illustrative guide.
Solvatochromism:
The position of the absorption bands of this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule. For similar hydrazone derivatives, a positive solvatochromism is often observed, where the λmax of the absorption bands shifts to longer wavelengths (red shift) as the solvent polarity increases. This is indicative of an excited state that is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
For instance, studies on structurally related hydrazones have shown significant shifts in their absorption maxima when the solvent is changed from a non-polar solvent like cyclohexane to a polar solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO).
pH-Dependent Spectroscopic Response:
The UV-Visible spectrum of this compound is also expected to be sensitive to changes in pH. The hydrazone moiety contains both acidic (N-H) and basic (C=N) sites. In acidic media, protonation of the imine nitrogen can occur, leading to a hypsochromic (blue) shift in the absorption spectrum due to the disruption of conjugation.
Conversely, in basic media, deprotonation of the amide (N-H) proton can occur, leading to the formation of an anionic species. This deprotonation can enhance the electron-donating ability of the hydrazone moiety, resulting in a bathochromic (red) shift and often an increase in the intensity of the absorption bands. This behavior is characteristic of many phenolic and amino-substituted aromatic compounds.
While many aromatic hydrazones exhibit fluorescence, the presence of the nitro group in this compound is expected to significantly quench or completely suppress fluorescence nih.govrsc.orgresearchgate.net. The nitro group is a well-known fluorescence quencher due to its ability to promote non-radiative decay processes, such as intersystem crossing, from the excited singlet state to the triplet state.
Therefore, it is unlikely that this compound would exhibit any significant fluorescence or have a measurable quantum yield. Any weak emission that might be observed would likely be at longer wavelengths and with very low intensity.
Electrochemistry and Redox Behavior
The electrochemical properties of this compound are primarily associated with the redox-active nitro group and the hydrazone linkage.
Cyclic voltammetry (CV) is a key technique to investigate the redox behavior of this compound. The cyclic voltammogram of this compound is expected to show characteristic reduction peaks corresponding to the nitro group and the hydrazone moiety.
The reduction of the nitro group on the aromatic ring is a well-studied electrochemical process. In aprotic media, it typically undergoes a one-electron reversible reduction to form a radical anion. In protic media, the reduction is more complex and usually involves a multi-electron, multi-proton irreversible process to form hydroxylamine and subsequently the amine group researchgate.net.
The hydrazone linkage (-CH=N-NH-) can also be electrochemically reduced. This reduction typically occurs at more negative potentials than the nitro group reduction and is generally an irreversible process involving the cleavage of the N-N bond.
Oxidation processes are less common for this type of structure but may be observed at high positive potentials, likely involving the oxidation of the hydrazone moiety.
Table 2: Representative Reduction Potentials for Similar Nitroaromatic Hydrazones in Aprotic Media (vs. Ag/AgCl)
| Functional Group | Process | Approximate Peak Potential (V) |
|---|---|---|
| Nitro Group (Ar-NO₂) | Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻ | -0.8 to -1.2 |
| Hydrazone (-CH=N-) | -CH=N- + 2e⁻ + 2H⁺ → -CH₂-NH- | -1.5 to -2.0 |
Note: The data in this table is based on reported values for similar nitroaromatic hydrazones and may vary depending on the specific molecular structure and experimental conditions.
The reduction potentials of the nitro group and the hydrazone linkage are directly related to the electronic structure of the molecule. The electron-withdrawing nature of the benzoyl group and the 2-nitrophenyl ring facilitates the acceptance of electrons, thus influencing the reduction potentials.
The position of the nitro group on the phenyl ring is crucial. The ortho position, as in this compound, allows for potential intramolecular hydrogen bonding between the N-H of the hydrazone and an oxygen of the nitro group. This interaction can affect the planarity of the molecule and, consequently, the ease of reduction.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to correlate the redox potentials with the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a less negative reduction potential, indicating that the molecule is more easily reduced. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy of the molecule, making the reduction of the nitro group a favorable process.
Computational and Theoretical Investigations of N E 2 Nitrophenyl Methylidene Benzohydrazide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of chemical systems. nih.gov DFT calculations are used to determine optimized geometry, electronic properties, and vibrational frequencies, providing a detailed understanding of a molecule's characteristics. nih.govresearchgate.net For molecules like N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide, DFT methods, particularly with hybrid functionals like B3LYP, are employed to model various properties accurately.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure. The molecule consists of a benzohydrazide (B10538) core linked to a 2-nitrophenyl group via an azomethine (-CH=N-) bridge. nih.gov
Table 1: Representative Bond Lengths and Angles for Benzohydrazide Derivatives (Illustrative Data) This table presents typical geometric parameters calculated for similar hydrazone structures, as specific optimized data for this compound was not found in the searched literature.
| Parameter | Bond | Typical Calculated Value | Reference Compound |
| Bond Length | C=O | 1.239 Å | (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide |
| Bond Length | C-NH | 1.343 Å | (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide |
| Bond Length | NH-N | 1.387 Å | (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide |
| Bond Length | N=CH | 1.274 Å | (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide |
| Bond Angle | O=C-NH | ~122° | (General Hydrazones) |
| Bond Angle | C-NH-N | ~118° | (General Hydrazones) |
| Bond Angle | NH-N=CH | ~116° | (General Hydrazones) |
Data sourced from studies on analogous compounds. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzoyl and hydrazone moieties, while the LUMO is likely centered on the electron-deficient 2-nitrophenyl ring, facilitating intramolecular charge transfer. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. nih.govnih.gov
Table 2: Illustrative FMO Energies and Chemical Reactivity Indices for a Related Hydrazone The following data for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide is provided as an example, as specific FMO data for the title compound was not available in the searched literature.
| Parameter | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | - | -6.01 |
| LUMO Energy | ELUMO | - | -1.54 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.47 |
| Ionization Potential | I | -EHOMO | 6.01 |
| Electron Affinity | A | -ELUMO | 1.54 |
| Electronegativity | χ | (I+A)/2 | 3.775 |
| Chemical Potential | μ | -(I+A)/2 | -3.775 |
| Chemical Hardness | η | (I-A)/2 | 2.235 |
| Chemical Softness | S | 1/(2η) | 0.224 |
| Electrophilicity Index | ω | μ²/ (2η) | 3.18 |
Data adapted from a DFT study on a similar compound. nih.gov
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.govresearchgate.net The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
In this compound, the most negative potential regions are expected to be localized around the electronegative oxygen atoms of the carbonyl (C=O) group and the nitro (NO₂) group, as well as the nitrogen atom of the azomethine group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive regions are typically found around the hydrogen atoms, particularly the N-H proton, making it a potential hydrogen bond donor site. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization. A higher E(2) value indicates a stronger interaction. nih.gov
For this compound, significant intramolecular charge transfer is expected due to the presence of both electron-donating (hydrazone) and electron-withdrawing (nitrophenyl) groups. NBO analysis can identify key interactions, such as those between lone pair orbitals (n) and antibonding orbitals (π* or σ). For instance, delocalization from the lone pairs of oxygen and nitrogen atoms into the π orbitals of the aromatic rings and the C=N bond would contribute to the molecule's stability.
Table 3: Example NBO Analysis of Key Interactions in a Related Hydrazone Derivative This table illustrates typical stabilization energies from NBO analysis on a similar compound, as specific data for the title compound was not found in the searched literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N16 | π(C15-N14) | 55.21 | n → π |
| LP(1) O18 | π(C17-N16) | 28.74 | n → π |
| π(C1-C6) | π(C2-C3) | 21.15 | π → π |
| π(C8-C9) | π(C10-C11) | 19.89 | π → π |
Data and orbital numbering are illustrative and based on general findings for hydrazones. nih.gov
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and wagging of functional groups. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, improving the correlation with experimental data. researchgate.net
For this compound, key vibrational modes would include the N-H stretch, C=O stretch, C=N stretch of the hydrazone group, and the symmetric and asymmetric stretches of the NO₂ group. Comparing the calculated spectrum with experimental FT-IR and FT-Raman data allows for a confident assignment of the observed peaks.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Benzohydrazide The data below is for a related compound and serves to illustrate the correlation between theoretical and experimental values. Specific data for the title compound was not available in the searched literature.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
| N-H Stretch | 3313 cm⁻¹ | 3313 cm⁻¹ | Stretching vibration of the N-H group |
| C-H Aromatic | 3282 cm⁻¹ | 3280 cm⁻¹ | Stretching vibration of aromatic C-H |
| C=O Stretch | 1650 cm⁻¹ | 1648 cm⁻¹ | Stretching vibration of the carbonyl group |
| C=N Stretch | 1595 cm⁻¹ | 1593 cm⁻¹ | Stretching vibration of the imine group |
| N-N Stretch | 1150 cm⁻¹ | 1148 cm⁻¹ | Stretching vibration of the N-N bond |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | ~1525 cm⁻¹ | Asymmetric stretching of the nitro group |
| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | ~1345 cm⁻¹ | Symmetric stretching of the nitro group |
Data adapted from studies on similar hydrazone and nitroaromatic compounds. nih.govresearchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It allows for the calculation of electronic transition energies, oscillator strengths, and the prediction of UV-Visible absorption spectra. researchgate.net By simulating the UV-Vis spectrum, TD-DFT can help assign the electronic transitions observed experimentally, such as π→π* and n→π* transitions.
For this compound, the extended conjugation across the molecule, involving the two phenyl rings and the hydrazone bridge, is expected to give rise to strong absorptions in the UV region. The TD-DFT calculations would likely predict intense π→π* transitions associated with the aromatic systems and the C=N bond, as well as weaker n→π* transitions involving the lone pairs of the oxygen and nitrogen atoms. The solvent effect on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Table 5: Illustrative TD-DFT Predicted Electronic Transitions This table shows representative TD-DFT data for a hydrazide to demonstrate the type of information obtained. Specific calculations for the title compound were not found in the searched literature.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 350 | 0.75 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 305 | 0.21 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 280 | 0.05 | HOMO → LUMO+1 (n→π*) |
Values are hypothetical and based on typical results for conjugated hydrazone systems from TD-DFT studies. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations of molecules containing nitroaromatic moieties, such as nitrobenzene (B124822) and 2-nitrophenyl octyl ether, have been conducted to understand their thermodynamic and dynamic properties. These studies reveal insights into the structural organization and interactions of the nitro group with its environment. For this compound, the ortho-nitro group on the phenyl ring is expected to significantly influence its conformational preferences and electronic properties through steric and electronic effects.
Furthermore, research on the solvent effects on similar compounds like 2-Nitrophenyl-hydrazine highlights the importance of the solvent environment in determining molecular conformation and reactivity. The choice of solvent in MD simulations is critical, as different solvent models (e.g., explicit versus implicit) can impact the observed protein dynamics and, by extension, the dynamics of small molecules. For a molecule like this compound, polar solvents would likely interact with the nitro group and the hydrazide backbone, influencing the molecule's solubility, stability, and its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been published exclusively for this compound, numerous studies have successfully applied QSAR to series of benzohydrazide derivatives to predict their biological activities, including antimicrobial, antifungal, and anticancer effects.
These studies consistently demonstrate that the biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. The presence of the nitro group in this compound is particularly noteworthy. QSAR studies on nitroaromatic compounds have shown that the nitro group can significantly impact their biological activity and toxicity. Descriptors related to electronic properties (such as the energy of the lowest unoccupied molecular orbital, ELUMO, and charges on the nitro group atoms) and hydrophobicity are often crucial in these models.
A typical QSAR study on a series of benzohydrazides including this compound would involve the following steps:
Data Set Collection: A series of structurally related benzohydrazide derivatives with experimentally determined biological activities (e.g., minimum inhibitory concentration - MIC) would be compiled.
Molecular Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the series.
Model Development: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.
For this compound, a QSAR model could predict its potential for a specific biological activity based on its calculated descriptors. The model might reveal that the presence of the electron-withdrawing nitro group at the ortho position enhances a particular activity.
Below is an illustrative data table that might be generated in a QSAR study of benzohydrazide derivatives, showcasing the types of descriptors and activity data used.
| Compound ID | Structure | Experimental Activity (pMIC) | LogP | Molecular Weight | ELUMO (eV) |
| 1 | This compound | 1.5 | 2.8 | 269.25 | -2.5 |
| 2 | N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide | 1.2 | 3.1 | 258.7 | -1.8 |
| 3 | N'-[(E)-phenylmethylidene]benzohydrazide | 0.8 | 2.5 | 224.26 | -1.5 |
| 4 | N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide | 1.7 | 2.7 | 269.25 | -2.6 |
This table demonstrates how different substituents affect the physicochemical properties and, consequently, the biological activity of the compounds. Such data is the foundation for developing a predictive QSAR model.
Biological Activity and Mechanistic Insights of N E 2 Nitrophenyl Methylidene Benzohydrazide and Its Analogues Excluding Clinical Human Trials, Dosage, Safety/adverse Effects
Antimicrobial Activities: In Vitro Investigations and Mechanistic Hypotheses
Hydrazones, the class of compounds to which N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide belongs, are recognized for their diverse pharmacological effects, including antimicrobial actions. researchgate.net The presence of the electron-withdrawing nitro (NO2) group in conjunction with the benzohydrazide (B10538) moiety is often associated with enhanced biological activity.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Benzohydrazide derivatives have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.com Studies on various analogues indicate that their efficacy is influenced by the specific substitutions on the phenyl rings. For instance, compounds featuring chloro and nitro substituents have been reported to be among the most active antibacterial agents within a series of benzylidene hydrazides. nih.gov
The antibacterial potential is often attributed to the core hydrazone structure. Research has shown that N'-benzylidene-benzohydrazide analogues can inhibit the growth of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The activity of these compounds is believed to be linked to the azomethine group (-CH=N-). researchgate.net Some benzohydrazide derivatives have been found to exhibit potent and selective inhibitory activity against E. coli with Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL. frontiersin.org
| Compound/Analogue | Bacterial Strain | Activity (MIC) |
| Benzylidene hydrazide analogue 4 | E. coli | 1.80 (pMIC) |
| Benzylidene hydrazide analogue 11 | E. coli | 1.79 (pMIC) |
| Benzylidene hydrazide analogue 13 | S. aureus | 1.50 (pMIC) |
| Benzylidene hydrazide analogue 14 | S. aureus | 1.53 (pMIC) |
| Benzohydrazide analogue 5 | E. coli | 0.64 µg/mL |
| Benzohydrazide analogue 21 | E. coli | 0.67 µg/mL |
Data sourced from multiple studies on benzohydrazide analogues. frontiersin.orgnih.gov
Antifungal Activity and Mode of Action
In addition to antibacterial effects, benzohydrazide analogues have been investigated for their antifungal capabilities, particularly against opportunistic pathogens like Candida species. nih.govnih.gov Hydrazide-containing compounds have shown promise in inhibiting the growth of various fungi, including fluconazole-resistant strains of Candida albicans. researchgate.net
Research on benzimidazole-hydrazones demonstrated significant activity against Candida glabrata and Candida krusei, with some derivatives showing potent inhibition at MIC values of 1.95 µg/mL. researchgate.net The antifungal action of hydrazine-based compounds has been described as fungicidal, with the ability to reduce the viability of drug-resistant clinical isolates and inhibit biofilm formation, a key virulence factor for Candida infections. nih.govnih.gov
Proposed Mechanisms of Action (e.g., membrane disruption, enzyme inhibition)
The precise antimicrobial mechanism of this compound is not fully elucidated, but several hypotheses have been proposed based on studies of the broader hydrazone class. The biological activity of these compounds is often linked to the -CONH-N=CH- group. pharmainfo.in
One proposed mechanism is the inhibition of essential bacterial enzymes. Hydrazones can act as chelating agents, binding to metal ions that are crucial cofactors for various enzymes, thereby disrupting their function. Furthermore, some benzohydrazide derivatives have been identified as inhibitors of bacterial DNA topoisomerases, such as ParE, which are vital for DNA replication and cell division. frontiersin.org This inhibition leads to bacterial cell death. frontiersin.org
Another potential mechanism is the disruption of the bacterial cell membrane's integrity and function. nih.gov While some agents may directly damage the membrane, others might interfere with membrane-associated processes like energy production, which is crucial for the viability of both growing and dormant bacteria. nih.gov
Anticancer Activities: Cellular and Molecular Mechanistic Studies
The anticancer potential of benzohydrazides, including nitrophenyl derivatives, has been extensively explored through in vitro studies. These compounds have shown the ability to inhibit the proliferation of various cancer cells, often through the induction of programmed cell death pathways.
In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., lung, breast, neuroblastoma)
This compound and its analogues have demonstrated significant cytotoxic effects against a diverse panel of human cancer cell lines. A series of novel benzohydrazides, including a 3-nitro substituted analogue, were screened for their in-vitro anticancer activity against human lung carcinoma cells (A-549). pharmainfo.in The results indicated that all tested compounds were capable of inhibiting cancer cell growth in a dose-dependent manner. pharmainfo.in
Analogous hydrazone compounds have also shown activity against breast cancer cell lines (MDA-MB-231), bladder cancer cells (UM-UC-3), and neuroblastoma cells (SH-SY5Y). researchgate.netnih.gov The inhibitory concentration (IC50) values vary depending on the specific chemical structure of the analogue and the cancer cell line being tested, with some compounds showing activity in the low micromolar range. openmedicinalchemistryjournal.com For example, N-alkyl-nitroimidazoles, which share the nitroaromatic feature, exhibited IC50 values as low as 16.7 µM in MDA-MB231 breast cancer cells. openmedicinalchemistryjournal.com
| Compound/Analogue | Cancer Cell Line | Activity (IC50) |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 | 482 µM |
| N'-E-benzylidene benzohydrazide | UM-UC-3 | >1000 µM |
| N-methyl-nitroimidazole | MDA-MB-231 | ~17 µM |
| N-ethyl-nitroimidazole | MDA-MB-231 | ~20 µM |
| N-methyl-nitroimidazole | A549 (Lung) | ~40 µM |
| N-ethyl-nitroimidazole | A549 (Lung) | ~55 µM |
| Hydrazone Derivative 7d | SH-SY5Y (Neuroblastoma) | ~100 µM |
Data compiled from studies on benzohydrazide and nitroimidazole analogues. researchgate.netnih.govopenmedicinalchemistryjournal.com
Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)
The cytotoxic activity of these compounds is often mediated by their ability to trigger apoptosis and cause cell cycle arrest in cancer cells. mdpi.com Studies on related compounds have provided significant insights into these mechanisms. For instance, certain derivatives have been shown to induce apoptosis in acute leukemia cell lines (K562 and Jurkat) and breast cancer cells (MCF-7). nih.govnih.gov
The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov This process is often characterized by the loss of mitochondrial potential, activation of initiator and effector caspases (like caspase-3), and upregulation of pro-apoptotic proteins such as Bax. nih.govnih.goveurekaselect.com
Furthermore, these compounds can halt the progression of the cell cycle at various checkpoints. mdpi.com Research has demonstrated that hydrazone and sulfonamide derivatives can induce cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the compound and the cell type. mdpi.comnih.gov For example, in K562 leukemia cells, a dinitrobenzenesulfonamide derivative caused cell cycle arrest at the G2/M phase, while in Jurkat cells, it blocked the cycle at the G0/G1 phase. nih.gov This arrest prevents cancer cells from dividing and proliferating. The arrest is often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net
Molecular Interactions with Biological Targets
The biological activity of this compound and its analogues is predicated on their interactions with various macromolecular targets. Computational studies have elucidated the binding modes of similar p-nitrophenyl hydrazones with enzymes such as cyclooxygenase-2 (COX-2). These interactions are crucial for their potential anti-inflammatory activity. chemrxiv.org Docking studies with COX-2 have shown that these compounds can form key interactions with important amino acid residues within the enzyme's active site. chemrxiv.org
For instance, analogues of the title compound have been shown to interact with the active site of carbonic anhydrase-II. The most active compounds in one study were modeled, revealing interactions such as metal-acceptor bonds with the essential zinc ion (Zn²⁺) and hydrogen bonding with several histidine (His95, His93, His63, His118), threonine (Thr198, Thr197), and glutamine (Gln91) residues. nih.gov Similarly, in studies with monoamine oxidase (MAO), reversible competitive inhibitors were found to interact with key residues in the enzyme's binding pocket. mdpi.com These molecular interactions underscore the potential of this class of compounds to modulate the function of critical biological proteins and enzymes.
Antioxidant Activity and Radical Scavenging Mechanisms
Benzohydrazide derivatives are recognized for their antioxidant effects, which are primarily attributed to their ability to scavenge free radicals. researchgate.net The antioxidant capacity of this compound and its analogues has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS), and superoxide (B77818) anion radical scavenging tests. researchgate.netmdpi.comnih.gov
The structure of these compounds plays a critical role in their radical scavenging ability. Studies on related hydroxybenzylidene hydrazines have shown that the number and position of hydroxyl (-OH) groups on the benzylidene portion of the molecule are key determinants of activity. mdpi.comnih.gov Compounds with multiple hydroxyl groups tend to exhibit stronger radical scavenging effects. mdpi.comnih.govnih.gov For example, tri-hydroxy substituted derivatives were found to be more potent DPPH radical scavengers than di- and mono-hydroxy analogues. nih.gov The mechanism of action involves the donation of a hydrogen atom from the hydrazone's NH group or the phenolic OH groups to neutralize free radicals. researchgate.net While some benzhydrazide derivatives show moderate antioxidant activity compared to standards like Trolox, their potential to mitigate oxidative stress is a significant aspect of their biological profile. researchgate.net
| Compound Analogue | Assay | IC₅₀ (µM) | Reference Standard | Standard IC₅₀ (µM) |
|---|---|---|---|---|
| 2,4-Dimethylbenzoylhydrazone (Analogue 1) | DPPH | 25.6 | n-propyl gallate | 30.30 |
| 2,4-Dimethylbenzoylhydrazone (Analogue 4) | DPPH | 28.1 | n-propyl gallate | 30.30 |
| 2,4-Dimethylbenzoylhydrazone (Analogue 2) | DPPH | 29.3 | n-propyl gallate | 30.30 |
| 2,4-Dimethylbenzoylhydrazone (Analogue 1) | Superoxide Anion | 98.3 | n-propyl gallate | 106.34 |
| 2,4-Dimethylbenzoylhydrazone (Analogue 2) | Superoxide Anion | 102.6 | n-propyl gallate | 106.34 |
Enzyme Inhibition Studies and Structure-Activity Relationships
The inhibitory potential of this compound analogues against various enzymes has been a subject of extensive research. These studies are crucial for understanding their therapeutic potential and for developing structure-activity relationships (SAR).
One study investigated a series of tosylated acyl hydrazone derivatives, including N'-[(2-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and β-secretase (BACE-1). mdpi.com The position of the nitro group on the phenyl ring was found to significantly influence MAO-B inhibitory activity, with the inhibitory potency following the order of 3-NO₂ > 4-NO₂ > 2-NO₂. mdpi.com This highlights a clear structure-activity relationship where the substitution pattern dictates the inhibitory effect. The most potent inhibitors of MAO-A and MAO-B were identified as reversible and competitive. mdpi.com
In another study, benzimidazole-derived N-acylhydrazones were evaluated as inhibitors of carbonic anhydrase-II (CA-II). nih.gov Several of these non-sulfonamide compounds exhibited higher inhibition than the standard drug acetazolamide, demonstrating the potential for developing alternative CA inhibitors. nih.gov The development of quantitative structure-activity relationship (QSAR) models, combined with molecular graphics, has proven to be a powerful tool for understanding how different substituents on an inhibitor molecule affect its binding and inhibitory potency against enzymes like carbonic anhydrase. psu.edu
| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| N'-[(3-Nitrophenyl)methylidene] Analogue (3s) | MAO-B | 3.64 | Reversible, Competitive |
| N'-[(4-Nitrophenyl)methylidene] Analogue (3t) | MAO-B | 5.69 | N/A |
| N'-[(2-Nitrophenyl)methylidene] Analogue (3r) | MAO-B | > 20 | N/A |
| Benzimidazole-derived N-acylhydrazone (Analogue 9) | Carbonic Anhydrase-II | 13.3 ± 1.25 | N/A |
| Benzimidazole-derived N-acylhydrazone (Analogue 12) | Carbonic Anhydrase-II | 14.6 ± 0.62 | N/A |
| Acetazolamide (Standard) | Carbonic Anhydrase-II | 18.6 ± 0.43 | N/A |
Molecular Docking Simulations to Predict Binding Modes with Biological Receptors
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to its macromolecular target. nih.gov This method has been instrumental in rationalizing the observed biological activities of this compound and its analogues by providing insights into their interactions at the atomic level.
Docking studies on p-nitrophenyl hydrazones were performed to investigate their potential as multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase. chemrxiv.org These simulations revealed interactions with key amino acids that are essential for anti-inflammatory activity and proton pump inhibition. chemrxiv.org
For benzhydrazide derivatives targeting MAO-B and acetylcholinesterase (AChE), molecular docking was used to evaluate their binding affinities within the active sites of these enzymes. researchgate.net Similarly, for the most active carbonic anhydrase-II inhibitors among a series of benzimidazole-derived N-acylhydrazones, docking studies were conducted to understand their binding modes. nih.gov The results showed crucial interactions with the zinc ion and key amino acid residues in the enzyme's active site, which supported the experimental findings. nih.gov Docking of a tosylated N'-[(2-nitrophenyl)methylidene] analogue into the active site of MAO-B also helped to elucidate its binding interactions. mdpi.com These computational predictions are invaluable for guiding the design and optimization of more potent and selective inhibitors based on the benzohydrazide scaffold.
| Compound Class | Target Receptor | Key Predicted Interactions | Docking Score (Example) |
|---|---|---|---|
| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II (1V9E) | Metal-acceptor (Zn²⁺), H-bonding (His95, His93, Thr198) | 48.2 (for standard) |
| p-Nitrophenyl hydrazones | COX-2 | Interactions with key anti-inflammatory residues | N/A |
| Tosylated acyl hydrazones | MAO-B | Elucidation of binding interactions in active site | N/A |
| 1,2-Dibenzoylhydrazine (DBH) | Urease | Superior predicted inhibitory activity vs. standard | N/A |
Emerging Applications and Future Research Directions for N E 2 Nitrophenyl Methylidene Benzohydrazide
Development as Chemosensors and Biosensors for Ion and Anion Detection
The unique structural features of N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide make it a promising candidate for the development of chemosensors. The hydrazone linkage contains an acidic amide (N-H) proton and a basic imine nitrogen, creating sites for interaction with both cations and anions. The electron-withdrawing nature of the 2-nitro group enhances the acidity of the N-H proton, making it particularly sensitive to basic anions. mdpi.com
The primary mechanism for anion detection involves the formation of a hydrogen bond between the N-H group and the anion. In the presence of highly basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻), this interaction can lead to the complete deprotonation of the N-H proton. mdpi.com This deprotonation event alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a significant change in its electronic absorption spectrum, which is often observable as a distinct color change. mdpi.commdpi.com This "naked-eye" detection capability is a significant advantage for low-cost and rapid sensing applications. mdpi.com While specific studies on this compound are emerging, research on analogous nitrophenyl hydrazones has demonstrated strong colorimetric responses to various anions. mdpi.comresearchgate.net
Beyond anions, the carbonyl oxygen and imine nitrogen atoms can act as a chelation site for metal ions. Research on similar hydrazone derivatives has shown selectivity for cations like Al³⁺ and Fe³⁺, which induce a colorimetric or fluorescent response upon coordination. researchgate.net
| Derivative Class | Target Anion(s) | Detection Method | Observable Change | Limit of Detection (LOD) |
|---|---|---|---|---|
| Dinitrophenyl hydrazone | CN⁻, F⁻, AcO⁻, BzO⁻ | Colorimetric | Yellow to Magenta | 0.35 µM (for CN⁻) mdpi.com |
| Nitrophenyl thiourea | SO₄²⁻, F⁻, AcO⁻ | Colorimetric | Colorless to Yellow/Yellowish | Not Reported mdpi.com |
| Pyridoxal hydrazone | HF₂⁻ | Fluorometric | Fluorescence Quenching | 15 nM acs.org |
Applications in Materials Science (e.g., Nonlinear Optical Materials, Photochromism)
The extended π-conjugated system of this compound, which features an electron-donating benzoylhydrazide part and a strong electron-accepting nitrophenyl group, is characteristic of a "push-pull" molecular architecture. This design is fundamental for second-order nonlinear optical (NLO) materials, which have applications in optical data storage, image processing, and telecommunications. nih.gov The nitro group, in particular, is known to significantly enhance the NLO response of organic molecules. nih.gov Theoretical studies using Density Functional Theory (DFT) on similar nitro-containing compounds have been employed to calculate key NLO parameters, such as the first hyperpolarizability (β), which quantifies the second-order NLO response. nih.govresearchgate.net The significant intramolecular charge transfer from the donor to the acceptor end of the molecule upon excitation is responsible for the large β values observed in these materials.
Furthermore, the carbon-nitrogen double bond (C=N) in the hydrazone backbone allows for photo-induced E/Z isomerization, a hallmark of photochromic materials. rsc.org Irradiation with UV light can induce the conversion of the more stable E-isomer to the Z-isomer. This geometric change alters the planarity and conjugation of the molecule, leading to changes in its photophysical properties, such as its UV-Vis absorption and fluorescence emission spectra. rsc.org In some hydrazide-hydrazone derivatives, this isomerization has been shown to "switch on" fluorescence, as the Z-isomer may have restricted molecular motion that enhances emission. This property could be exploited for applications like molecular switches and security inks. rsc.org
Pre-clinical Lead Compound Development and Optimization for Specific Biological Targets (mechanistic and theoretical focus)
Benzohydrazide (B10538) derivatives are a well-established class of pharmacophores with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgbiointerfaceresearch.comthepharmajournal.com The this compound scaffold can be viewed as a lead compound for drug discovery. Theoretical and mechanistic studies are crucial for optimizing this scaffold for specific biological targets.
Molecular docking is a key computational tool used to predict the binding affinity and interaction patterns of a ligand within the active site of a target protein. researchgate.net Studies on structurally similar p-nitrophenyl hydrazones have identified them as potential multi-target inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netchemrxiv.org Docking simulations reveal that the hydrazone moiety can form critical hydrogen bonds with key amino acid residues in the enzyme's active site, while the phenyl and nitrophenyl rings engage in hydrophobic and π-stacking interactions.
The general mechanism involves the hydrazone core acting as a scaffold that correctly positions the aromatic rings for optimal interaction with the target. The nitro group can further enhance binding through specific polar interactions. By modifying the substituents on the aromatic rings, researchers can fine-tune the molecule's selectivity and potency for various targets, such as bacterial DNA gyrase B, monoamine oxidase B (MAO-B) for neurodegenerative diseases, or enoyl acyl carrier reductase (InhA) for tuberculosis. researchgate.netmdpi.comderpharmachemica.com
| Compound Class | Biological Target | Therapeutic Area | Key Interactions Observed |
|---|---|---|---|
| p-Nitrophenyl Hydrazones | COX-2, 5-LOX, H⁺/K⁺ ATPase | Anti-inflammatory | Hydrogen bonding, hydrophobic interactions researchgate.netchemrxiv.org |
| Benzohydrazide Derivatives | Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Hydrogen bonding, π-π stacking researchgate.net |
| Benzohydrazide Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Interactions with catalytic triad (B1167595) residues researchgate.net |
| Benzohydrazide Derivatives | Mycobacterium tuberculosis InhA | Antitubercular | Hydrogen bonding with NAD⁺ cofactor and Tyr158 derpharmachemica.com |
Advanced Spectroscopic Probes for Biological and Chemical Systems
The same properties that make this compound a candidate for chemosensing also enable its use as an advanced spectroscopic probe. The molecule's absorption and emission properties are sensitive to its local environment. Changes in solvent polarity, pH, or the binding of a specific analyte can perturb the electronic ground and excited states of the molecule, leading to shifts in its spectroscopic signals.
Integration with Nanotechnology for Enhanced Functionality
The hydrazone linkage is increasingly being used as a dynamic covalent bond in nanotechnology, particularly for biomedical applications. nih.govrsc.orgresearcher.life The most prominent application is in the development of pH-responsive drug delivery systems. The hydrazone bond is relatively stable at physiological pH (7.4) but is susceptible to hydrolysis under mildly acidic conditions (pH ~5-6), such as those found in tumor microenvironments or within cellular endosomes and lysosomes. nih.gov
This compound could be integrated into such systems by synthesizing it from a hydrazine-modified drug and 2-nitrobenzaldehyde, which is then conjugated to a nanocarrier like a covalent organic framework (COF) or magnetite nanoparticle. nih.govcambridge.org The nanocarrier would transport the compound to the target site, where the acidic environment would cleave the hydrazone bond, releasing the active benzohydrazide payload. This strategy minimizes off-target effects and enhances therapeutic efficacy. rsc.org
Another approach involves using hydrazone chemistry to functionalize the surface of nanoparticles. For example, catechol-hydrazone conjugates have been used to coat magnetite nanoparticles, allowing for the attachment of cell-targeting groups like biotin. cambridge.org This demonstrates the utility of the hydrazone moiety as a versatile linker for creating multifunctional nanomaterials.
Challenges and Future Prospects in the Field of Hydrazone Chemistry Research
While the potential of hydrazones like this compound is vast, several challenges remain. The stability of the hydrazone bond is a primary concern; its susceptibility to hydrolysis, while advantageous for certain applications, can be a drawback for others requiring long-term stability under physiological conditions. researchgate.net The existence of E/Z isomers can also complicate synthesis, purification, and biological evaluation, as isomers may have different activities and properties. rsc.org Furthermore, translating promising in-silico and in-vitro results into clinically successful drugs is a significant hurdle that involves extensive preclinical and clinical development. rsc.orgnih.gov
The future of hydrazone chemistry research is bright and multifaceted. There is a continuous drive to develop more robust and highly selective chemosensors for environmental and diagnostic applications. mdpi.com In materials science, the focus is on creating novel smart materials with tunable NLO and photochromic properties. In medicine, the use of hydrazones as acid-sensitive linkers in antibody-drug conjugates and nanoparticle-based theranostics is a rapidly expanding field. nih.govrsc.org The synthetic versatility of hydrazones will continue to enable the generation of large compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents. nih.gov
Conclusion
Summary of Key Research Advancements on N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
The principal research advancement concerning this compound is its successful synthesis and definitive structural elucidation. The compound is typically synthesized via a condensation reaction between benzohydrazide (B10538) and 2-nitrobenzaldehyde. This method is a common and effective route for preparing hydrazone derivatives.
The most significant contribution to the understanding of this molecule has been its characterization through single-crystal X-ray diffraction. nih.gov This analysis has unequivocally confirmed its molecular structure, including the stereochemistry of the carbon-nitrogen double bond. The "(E)" designation in its name refers to the trans orientation of the benzoyl and 2-nitrophenyl groups relative to this C=N bond. Spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, have further corroborated the molecular structure. nih.gov While detailed biological screenings or applied studies on this specific molecule are not extensively reported in the literature, its fundamental physicochemical and structural properties are well-established, as summarized in public chemical databases. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N₃O₃ | nih.gov |
| Molecular Weight | 269.25 g/mol | nih.gov |
| CAS Number | 28123-75-3 | nih.gov |
| IUPAC Name | N'-[(E)-(2-nitrophenyl)methylideneamino]benzamide | nih.gov |
| Crystal Structure Data | Available (CCDC Number: 647715) | nih.gov |
Implications for Fundamental Chemical Principles and Applied Sciences
The detailed structural data for this compound has several implications for both fundamental and applied chemistry.
In the applied sciences, this compound acts as a crucial parent or reference structure for the vast field of benzohydrazide derivatives. The broad spectrum of biological activities reported for substituted benzohydrazides—including antimicrobial, anticancer, and enzyme inhibitory effects—is better understood by having a well-characterized structural baseline. thepharmajournal.comnih.gov Researchers designing new therapeutic agents can use the structure of this compound as a scaffold for modification and as a negative control or baseline in activity assays. Its established synthetic route also provides a reliable starting point for the generation of chemical libraries for drug discovery. semanticscholar.org
Identification of Promising Avenues for Continued Academic Inquiry
The existing body of research, while foundational, highlights a clear and significant gap: the lack of comprehensive investigation into the biological activity and material applications of this compound itself. This presents several promising avenues for future research.
Systematic Biological Screening: Given that numerous analogs with substitutions on either phenyl ring exhibit potent biological effects, the most immediate and promising avenue is the systematic evaluation of this parent compound's bioactivity. thepharmajournal.comresearchgate.net Screening against a panel of bacteria, fungi, and cancer cell lines would establish a crucial baseline of activity and determine if this specific combination of functional groups possesses any unique therapeutic potential. researchgate.net
Enzyme Inhibition Studies: Many hydrazone derivatives are known to be effective enzyme inhibitors. mdpi.com The crystal structure of this compound could be used for in silico molecular docking studies to predict its binding affinity to various enzymatic targets. These computational predictions could then guide targeted in vitro assays against enzymes relevant to diseases like cancer or neurodegenerative disorders.
Coordination Chemistry: The nitrogen and oxygen atoms within the hydrazide structure are potential coordination sites for metal ions. Exploring the synthesis and characterization of metal complexes with this compound as a ligand could lead to new materials with interesting magnetic, optical, or catalytic properties, or novel metallodrugs with enhanced biological activity. researchgate.net
In essence, while the fundamental chemistry of this compound is well-defined, its potential in applied fields remains largely unexplored. Future research should focus on leveraging its known structure to investigate these functional applications.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent choice (e.g., ethanol for reflux), temperature (60–80°C), and stoichiometric ratios of precursors. Catalysts like acetic acid may enhance condensation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is the E-configuration of the methylidene group confirmed in this compound?
- Methodological Answer : The E-configuration is confirmed using X-ray crystallography, which reveals bond lengths (C=N ~1.29 Å) and dihedral angles between the nitrophenyl and benzohydrazide moieties. Spectroscopic techniques like H NMR (azomethine proton signal at δ 8.5–9.0 ppm) and IR (C=N stretch ~1600 cm) provide complementary evidence .
Q. What are the primary spectroscopic techniques for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., aromatic protons and hydrazide NH), while IR spectroscopy confirms functional groups (C=O at ~1650 cm). Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. Which biological activities are preliminarily screened for this hydrazide derivative?
- Methodological Answer : Initial screening includes antimicrobial assays (disc diffusion), antioxidant activity via DPPH radical scavenging, and cytotoxicity using MTT assays. Substituents like nitro groups enhance bioactivity by increasing electrophilicity .
Advanced Research Questions
Q. How do crystallographic studies inform the design of derivatives with improved bioactivity?
- Methodological Answer : Crystallographic data (e.g., space group Pbca, unit cell parameters) reveal intermolecular interactions like hydrogen bonding and π-π stacking. Modifying substituents (e.g., replacing nitro with hydroxy groups) can alter these interactions to enhance binding to biological targets like enzymes or DNA .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Standardized assay protocols (e.g., fixed cell lines, consistent concentrations) and comparative structure-activity relationship (SAR) studies are critical. For example, nitro-substituted analogs may show higher cytotoxicity but lower solubility, requiring balanced optimization .
Q. How can computational modeling predict the compound’s interaction with therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to targets like VEGF or topoisomerase II. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations assess stability in biological environments .
Q. What synthetic challenges arise when scaling up production, and how are they addressed?
- Methodological Answer : Scaling up multi-step syntheses requires optimizing exothermic reactions (e.g., using controlled temperature baths) and minimizing side products via gradient elution in HPLC purification. Solvent recovery systems improve cost-efficiency .
Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro group increases the electrophilicity of the adjacent C=N bond, facilitating nucleophilic attacks. Kinetic studies using UV-Vis spectroscopy track reaction rates with thiols or amines to quantify this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
